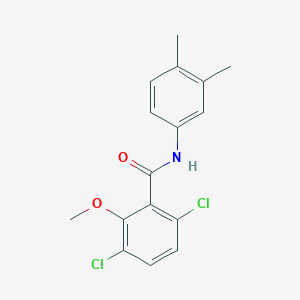

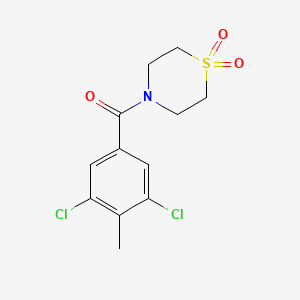

![molecular formula C19H23N3O3 B5602214 N'-(3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide](/img/structure/B5602214.png)

N'-(3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of related compounds typically involves condensation reactions between appropriate aldehydes and hydrazides in the presence of an acid catalyst. For example, a related compound, N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide, was synthesized with an 88% yield from a reaction of 5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide and 4-methoxybenzaldehyde in ethanol under reflux (Alotaibi et al., 2018).

Molecular Structure Analysis

Molecular structure analysis is crucial for understanding the compound's properties and reactivity. Single-crystal X-ray diffraction is a common technique used to elucidate the structure of these compounds. For instance, N'-(5-Bromo-2-hydroxy-3-methoxybenzylidene)-4-methoxybenzohydrazide was characterized using X-ray single-crystal determination, revealing the molecule's crystal system and molecular configuration (Zhu & Qiu, 2011).

Chemical Reactions and Properties

The reactivity and chemical properties of these compounds can vary significantly depending on their structure. For example, the Schiff base formation is a common reaction involving the condensation of an aldehyde with a hydrazide. These reactions are often sensitive to the substituents on both the aldehyde and hydrazide components, affecting the yield and properties of the final product.

Physical Properties Analysis

The physical properties, including melting points, solubility, and crystalline form, can provide insights into the compound's potential applications. For instance, the synthesis and analysis of (E)-N'-(4-methoxybenzylidene)-5-methyl-1H-pyrazole-3-carbohydrazide dihydrate showed specific physical properties determined by FT-IR, FT-Raman, and UV-Vis spectroscopy, highlighting the importance of such analyses in characterizing these compounds (Govindarasu et al., 2015).

Aplicaciones Científicas De Investigación

Bioactive Potential and DNA Interaction

One study focused on synthesizing and characterizing Schiff base compounds, including those related to N'-(3-methoxybenzylidene)-4-[(4-methoxyphenyl)amino]butanohydrazide, for their bioactive potential. These compounds exhibited significant antibacterial, antifungal, antioxidant, cytotoxic activities, and enzymatic inhibition properties. Furthermore, their interaction with Salmon sperm DNA suggested a strong binding affinity through an intercalation mode, indicating potential applications in genetic research and drug design (Sirajuddin, Uddin, Ali, & Tahir, 2013).

Structural Insights

Another study provided structural elucidation of a similar compound, "N'-(4-Methoxybenzylidene)-5-methyl-1-phenyl-1H-1,2,3-triazole-4-carbohydrazide," highlighting the importance of structural analysis in understanding the compound's bioactive properties. Such insights can guide the synthesis of novel derivatives with enhanced biological activities (Alotaibi et al., 2018).

Antioxidant and Anticancer Activities

Research into the antioxidant behavior of similar Schiff bases and their tautomers has revealed that these compounds exhibit significant antioxidant activity, which can be modulated by solvent environment and structural modifications. This suggests their potential as therapeutic agents for managing oxidative stress-related diseases (Ardjani & Mekelleche, 2017).

Additionally, derivatives of 4-amino-3-(p-methoxybenzyl)-4,5-dihydro-1,2,4-triazole-5-one have been studied for their anticancer activities against various cancer cell lines, indicating the potential of these compounds in cancer therapy (Bekircan, Kucuk, Kahveci, & Bektaş, 2008).

Enzymatic Inhibition

Compounds derived from 2-[3-(4-chlorophenyl)-5-(4-methoxybenzyl)-4H-1,2,4-triazol-4-yl]acetohydrazide have shown promising results in inhibiting lipase and α-glucosidase enzymes. These findings suggest potential applications in developing treatments for metabolic disorders such as obesity and diabetes (Bekircan, Ülker, & Menteşe, 2015).

Propiedades

IUPAC Name |

4-(4-methoxyanilino)-N-[(E)-(3-methoxyphenyl)methylideneamino]butanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O3/c1-24-17-10-8-16(9-11-17)20-12-4-7-19(23)22-21-14-15-5-3-6-18(13-15)25-2/h3,5-6,8-11,13-14,20H,4,7,12H2,1-2H3,(H,22,23)/b21-14+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZEBLETZMORSGB-KGENOOAVSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NCCCC(=O)NN=CC2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)NCCCC(=O)N/N=C/C2=CC(=CC=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-{5-[(2-methoxybenzyl)thio]-1H-tetrazol-1-yl}benzoate](/img/structure/B5602136.png)

![2-(1-naphthyl)-N'-{[5-(4-nitrophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5602149.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazine-3(2H)-thione](/img/structure/B5602154.png)

![4-methyl-1-phenyl-3-[(4H-1,2,4-triazol-4-ylimino)methyl]-1H-pyrazol-5-ol](/img/structure/B5602163.png)

![methyl 3-({[(4-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5602178.png)

![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde oxime](/img/structure/B5602182.png)

![8-{[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-phenylpropyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5602196.png)

![7-(2-methoxyethyl)-3-methyl-8-[(4-methyl-1,3-thiazol-2-yl)thio]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5602235.png)

![7-{[1-(ethoxyacetyl)piperidin-4-yl]carbonyl}-3,5-dimethyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B5602246.png)